(2-Methoxy-5-methylphenyl)hydrazine (2-Methoxy-5-methylphenyl)hydrazine
Brand Name: Vulcanchem
CAS No.: 24054-67-9
VCID: VC7961486
InChI: InChI=1S/C8H12N2O/c1-6-3-4-8(11-2)7(5-6)10-9/h3-5,10H,9H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OC)NN
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

(2-Methoxy-5-methylphenyl)hydrazine

CAS No.: 24054-67-9

Cat. No.: VC7961486

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxy-5-methylphenyl)hydrazine - 24054-67-9

Specification

CAS No. 24054-67-9
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name (2-methoxy-5-methylphenyl)hydrazine
Standard InChI InChI=1S/C8H12N2O/c1-6-3-4-8(11-2)7(5-6)10-9/h3-5,10H,9H2,1-2H3
Standard InChI Key ZZOJDCWBIOFSAI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NN
Canonical SMILES CC1=CC(=C(C=C1)OC)NN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(2-Methoxy-5-methylphenyl)hydrazine (CAS 24054-67-9) has the molecular formula C₈H₁₂N₂O, corresponding to a molar mass of 152.19 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name derives from the positions of the methoxy and methyl groups on the phenyl ring. Key synonyms include 5-methyl-2-methoxy-phenylhydrazine and (2-methoxy-5-methyl-phenyl)-hydrazine .

Structural Features and Isomerism

The compound’s structure comprises a phenyl ring with:

  • A methoxy group (-OCH₃) at the 2-position.

  • A methyl group (-CH₃) at the 5-position.

  • A hydrazine (-NH-NH₂) substituent at the 1-position.

This arrangement creates a planar aromatic system with electron-donating groups that enhance nucleophilic reactivity at the hydrazine moiety. The ortho-methoxy group introduces steric hindrance, potentially affecting reaction kinetics in substitution reactions .

Table 1: Key Physicochemical Properties of (2-Methoxy-5-methylphenyl)hydrazine

PropertyValue/DescriptionSource
Density1.116 ± 0.06 g/cm³ (predicted)
Boiling Point268.1 ± 28.0 °C (predicted)
pKa5.25 ± 0.10 (predicted)
SolubilityLikely polar organic solvents

Synthesis and Production Pathways

Chlorination-Hydrazinolysis Route

A patent (CN104945331A) describes a two-step synthesis for analogous hydrazine derivatives, adaptable to (2-methoxy-5-methylphenyl)hydrazine :

Step 1: Chlorination

  • Reactants: 2-methoxy-5-methylphenol (analogous to 2-methoxy-5-fluorouracil in the patent), phosphorus oxychloride (POCl₃).

  • Conditions:

    • Solvent: Toluene or chlorobenzene.

    • Acid scavenger: Triethylamine (Et₃N).

    • Temperature: 105–110 °C.

    • Reaction time: 3 hours .

This step substitutes a hydroxyl group with chlorine, yielding an intermediate chlorinated compound.

Step 2: Hydrazinolysis

  • Reactants: Hydrazine hydrate (N₂H₄·H₂O).

  • Conditions:

    • Molar ratio (hydrazine:chlorinated intermediate): 1:1 to 3:1.

    • Temperature: 0–40 °C (room temperature).

    • Reaction time: 5–20 hours .

The chlorine atom is replaced by a hydrazine group, forming the target compound.

Table 2: Optimized Reaction Parameters from Patent Data

ParameterOptimal Value
POCl₃ molar ratio1:1–3:1 (relative to substrate)
Hydrazine molar ratio1:1–2:1
Chlorination temperature105–110 °C
Hydrazinolysis time12 hours (room temperature)

Physicochemical and Spectroscopic Properties

Thermal Stability and Phase Behavior

The compound’s predicted boiling point of 268.1 °C suggests moderate thermal stability, typical for arylhydrazines . The density (1.116 g/cm³) aligns with expectations for a lightly substituted aromatic compound, though experimental validation is lacking in open literature.

Acid-Base Behavior

The pKa of 5.25 indicates weak basicity, attributable to the hydrazine group’s ability to donate protons. This property influences its solubility in aqueous media, favoring ionized forms at pH < 5 .

Spectroscopic Fingerprints

While experimental spectra are unavailable, analogous hydrazines exhibit:

  • IR: N-H stretches (3300–3500 cm⁻¹), C-O-C asymmetric stretching (1250 cm⁻¹).

  • NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ 3.8–4.0 ppm), methyl singlet (δ 2.3–2.5 ppm) .

CompoundLD₅₀ (Oral, Rat)Key Health Effects
Methyl-hydrazine32–33 mg/kgHemolysis, hepatotoxicity
Phenylhydrazine188 mg/kgMethemoglobinemia
(2-Methoxy-5-methylphenyl)hydrazineNot availableInferred similar risks

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